molecular formula C15H15N3OS B4741414 1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

Cat. No.: B4741414
M. Wt: 285.4 g/mol
InChI Key: HFBRSRRMHQEYFM-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of cyanoethyl, furan, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea typically involves the reaction of a furan-2-ylmethylamine with a phenyl isothiocyanate in the presence of a cyanoethyl group. The reaction conditions may include:

  • Solvent: Common solvents like ethanol or methanol.
  • Temperature: Mild to moderate temperatures (e.g., 25-60°C).
  • Catalysts: Sometimes, catalysts like acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and furan groups could play a role in binding to these targets, while the thiourea group might be involved in the inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanoethyl)-3-phenylthiourea: Lacks the furan-2-ylmethyl group.

    1-(Furan-2-ylmethyl)-3-phenylthiourea: Lacks the cyanoethyl group.

    1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)-3-methylthiourea: Has a methyl group instead of a phenyl group.

Uniqueness

1-(2-Cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is unique due to the combination of cyanoethyl, furan, and phenyl groups. This combination may impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-cyanoethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c16-9-5-10-18(12-14-8-4-11-19-14)15(20)17-13-6-2-1-3-7-13/h1-4,6-8,11H,5,10,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBRSRRMHQEYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N(CCC#N)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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